molecular formula C12H17NO B8472222 1-(Amino(phenyl)methyl)cyclopentanol

1-(Amino(phenyl)methyl)cyclopentanol

Cat. No.: B8472222
M. Wt: 191.27 g/mol
InChI Key: GLWZHHIKYKXSQM-UHFFFAOYSA-N
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Description

1-(Amino(phenyl)methyl)cyclopentanol is a β-amino alcohol derivative characterized by a cyclopentanol backbone substituted with an amino(phenyl)methyl group. This structure combines a hydroxyl group (providing hydrophilic properties) with a phenyl-amine moiety (imparting aromatic and basic characteristics). For example, β-amino alcohols like 1-[(Cyclohexylamino)(phenyl)methyl]cyclopentanol (3h) are synthesized via reductive coupling of secondary amides and ketones, as described in , suggesting similar synthetic routes for the target compound .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-[amino(phenyl)methyl]cyclopentan-1-ol

InChI

InChI=1S/C12H17NO/c13-11(10-6-2-1-3-7-10)12(14)8-4-5-9-12/h1-3,6-7,11,14H,4-5,8-9,13H2

InChI Key

GLWZHHIKYKXSQM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(C2=CC=CC=C2)N)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 1-(Amino(phenyl)methyl)cyclopentanol but differ in substituents or functional groups, leading to distinct properties and applications:

1-(Aminomethyl)cyclopentanol
  • Molecular Formula: C₆H₁₃NO (inferred from and ).
  • CAS RN : 45511-81-7 .
  • Key Differences : Lacks the phenyl group, resulting in reduced aromaticity and simpler structure.
  • Applications : Used in industrial manufacturing processes, as indicated by market analysis reports ().
1-[Hydroxy(phenyl)methyl]cyclopentanol
  • Molecular Formula : C₁₂H₁₆O₂.
  • CAS RN : 198277-81-5 ().
  • Key Differences: Substituted with a hydroxy(phenyl)methyl group instead of amino(phenyl)methyl. The hydroxyl group increases polarity but reduces basicity compared to the amino group.
1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol
  • Molecular Formula: C₁₃H₁₆ClNO.
  • CAS RN : 6740-87-0 .
  • Key Differences: Contains a chlorophenyl and methylimino group, enhancing electrophilicity and stability.
  • Applications :
    • Precursor to ketamine analogs ().
    • Intermediate in household cleaning solutions ().
    • Listed as a related compound in pharmaceutical standards ().
Metconazole (Fungicidal Derivative)
  • Structure: 5-[(4-Chlorophenyl)methyl]-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol.
  • CAS RN : 125225-28-7 ().
  • Key Differences : Incorporates a triazole ring and chlorophenyl group, enhancing antifungal activity.
  • Applications : Broad-spectrum fungicide used in agriculture ().

Comparative Data Table

Compound Name Molecular Formula Molecular Weight CAS RN Key Features Applications
1-(Amino(phenyl)methyl)cyclopentanol C₁₂H₁₇NO 191.27 g/mol Not available Amino-phenyl group, β-amino alcohol Hypothetical: Pharmaceutical synthesis
1-(Aminomethyl)cyclopentanol C₆H₁₃NO 115.17 g/mol 45511-81-7 Simple aminomethyl substitution Industrial manufacturing
1-[Hydroxy(phenyl)methyl]cyclopentanol C₁₂H₁₆O₂ 192.26 g/mol 198277-81-5 Hydroxy-phenyl substitution Organic synthesis intermediate
1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol C₁₃H₁₆ClNO 261.73 g/mol 6740-87-0 Chlorophenyl, imino group Ketamine precursor, cleaning agents
Metconazole C₁₈H₂₄ClN₃O 345.85 g/mol 125225-28-7 Triazole, chlorophenyl, dimethyl Agricultural fungicide

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